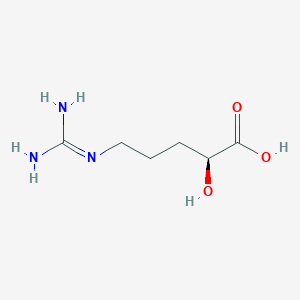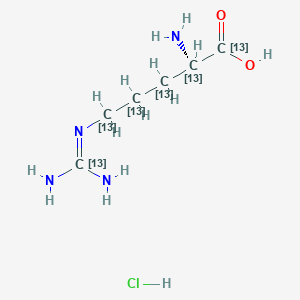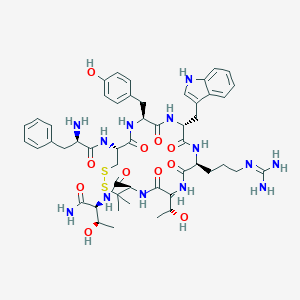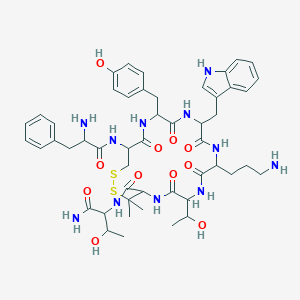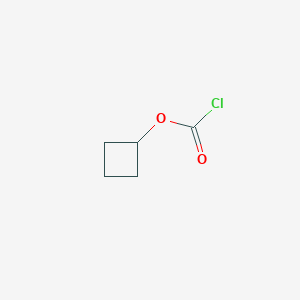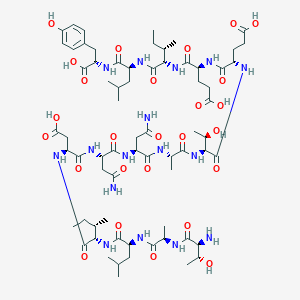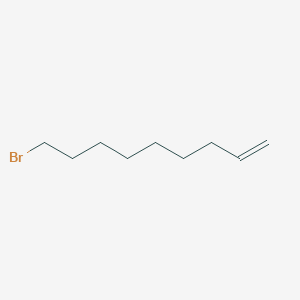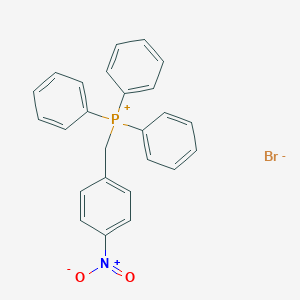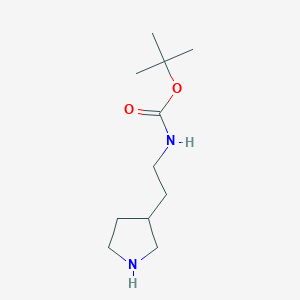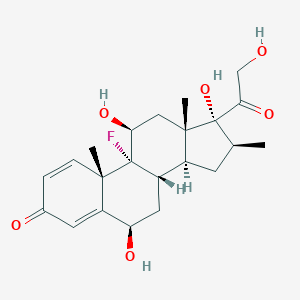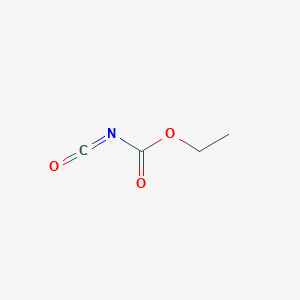
乙氧基羰基异氰酸酯
描述
Ethoxycarbonyl isocyanate is an organic compound with the chemical formula C4H5NO3. It is a colorless to pale yellow liquid with a distinctive odor. This compound is soluble in many organic solvents, such as alcohols, ethers, and aromatic hydrocarbons. Ethoxycarbonyl isocyanate is commonly used as a cyanate reagent in organic synthesis to introduce isocyano or carbonyl groups .
科学研究应用
Ethoxycarbonyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce isocyano or carbonyl groups.
Biology: Utilized in the synthesis of biologically active compounds.
Medicine: Employed in the development of pharmaceutical intermediates.
Industry: Used in the production of coatings, adhesives, and polymers
作用机制
Target of Action
Ethoxycarbonyl isocyanate, also known as ethyl isocyanatoformate , is a chemical compound used in various chemical reactionsIsocyanates, in general, are known to interact with amines, alcohols, and water, leading to the formation of ureas, carbamates, and carbon dioxide, respectively .
Mode of Action
The mode of action of ethoxycarbonyl isocyanate involves its reaction with hydrogen-acidic compounds such as alcohols, phenols, and amines . The reaction can proceed via three fundamental mechanisms depending on the acidity and nucleophilicity of the particular hydrogen-acidic compound and the basicity of the catalyst .
Biochemical Pathways
It is known that isocyanates can affect membrane integrity and enzymes involved in redox balance and bacteria metabolism .
Result of Action
The result of ethoxycarbonyl isocyanate’s action depends on the specific reaction it is involved in. For instance, it has been used in the synthesis of ethyl [(phenylamino)carbonyl]carbamate by reacting with aniline .
Action Environment
The action, efficacy, and stability of ethoxycarbonyl isocyanate can be influenced by various environmental factors. For example, it should be stored at a temperature of 2-8°C . Additionally, it is a flammable liquid, and precautions should be taken to avoid static electricity discharge, which might cause ignition of organic vapors .
准备方法
Ethoxycarbonyl isocyanate is typically synthesized by reacting ethyl chloroformate with sodium thiocyanate. This reaction is often catalyzed by a phase transfer catalyst, such as a Schiff base, to enhance the efficiency of the process . The reaction conditions generally require the use of a strong acid as a catalyst. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
化学反应分析
Ethoxycarbonyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with amines to form ureas and with alcohols to form carbamates.
Addition Reactions: It can add to nucleophiles such as water, alcohols, and amines.
Polymerization Reactions: It can polymerize to form polyurethanes.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are ureas, carbamates, and polyurethanes .
相似化合物的比较
Ethoxycarbonyl isocyanate can be compared with other isocyanates, such as:
Methyl isocyanate: Similar in reactivity but has a different alkyl group.
Phenyl isocyanate: Contains a phenyl group instead of an ethoxycarbonyl group.
Isothiocyanates: Similar in structure but contain a sulfur atom instead of an oxygen atom.
Ethoxycarbonyl isocyanate is unique due to its ethoxycarbonyl group, which imparts different reactivity and solubility properties compared to other isocyanates .
属性
IUPAC Name |
ethyl N-(oxomethylidene)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-2-8-4(7)5-3-6/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVZGGPZNHFGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306153 | |
| Record name | Ethoxycarbonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19617-43-7 | |
| Record name | 19617-43-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethoxycarbonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethoxycarbonyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of heterocyclic compounds can be synthesized using Ethoxycarbonyl isocyanate?
A1: Ethoxycarbonyl isocyanate has proven valuable in synthesizing various heterocyclic compounds. For example, it reacts with 2-amino-2-oxazolines to produce 2,3,6,7-tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazine-2,4-diones, potentially useful as 5-HT2 antagonists []. Additionally, it reacts with N-aryl- or N-alkyl-5-amino-4-(cyanoformimidoyl)-1H-imidazoles to yield 6-amidino-2-oxopurines, important compounds in purine chemistry []. Furthermore, reactions with 1H-benzimidazole-2-acetonitriles or ethyl 1H-benzimidazole-2-acetates lead to the formation of substituted pyrimido[1,6-a]-benzimidazole-1,3(2H,5H)-diones [].
Q2: Can Ethoxycarbonyl isocyanate be used to synthesize non-heterocyclic compounds?
A2: Yes, Ethoxycarbonyl isocyanate is not limited to heterocyclic synthesis. For instance, it reacts with Xanthydrol and Thioxanthydrol to yield carbamate esters, which can be further hydrolyzed to produce primary 9-(thio)xanthylamines [].
Q3: How does the reaction of Ethoxycarbonyl isocyanate with 2-amino-2-oxazolines proceed?
A3: The reaction proceeds through a carbamoylation mechanism. The regioselectivity favors the endo nitrogen atom of 2-amino-2-oxazolines due to its stronger nucleophilic character. This leads to the formation of 2,3,6,7-tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazine-2,4-diones as the major product, along with 1-carbethoxy-3-(2-iminooxazolidine)ureas as a byproduct [].
Q4: Does Ethoxycarbonyl isocyanate participate in photochemical reactions?
A4: Ethoxycarbonyl isocyanate itself is a product of the photolysis of Ethoxalyl azide, along with ethoxalylnitrene []. The generated ethoxalylnitrene can then participate in various reactions, including addition to C=C double bonds and insertion into O-H and C-H bonds [].
Q5: How stable is (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, a compound derived from Ethoxycarbonyl isocyanate?
A5: (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, surprisingly, exhibits reasonable stability in crystalline form. This compound is formed when (N-ethoxythiocarbonyl)urethane reacts with (chlorocarbonyl)sulfenyl chloride, a modified Zumach-Weiss-Kühle reaction [].
Q6: Can (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane be used to synthesize the corresponding dithiasuccinoyl (Dts) derivative?
A6: While one might expect (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane to cyclize into the Dts derivative, this does not occur. Instead, thermolysis yields (N-ethoxycarbonyl)carbamoyl chloride, and treatment with tertiary amines produces (N-ethoxycarbonyl)isocyanate [].
Q7: What is the structural characterization of Ethoxycarbonyl isocyanate?
A7: Ethoxycarbonyl isocyanate is an organic compound with the molecular formula C4H5NO3. Its structure consists of an ethyl group attached to a carbamate group, which is further connected to an isocyanate group. While spectroscopic data isn't directly provided in the provided research excerpts, techniques like NMR and IR spectroscopy are commonly employed to characterize such compounds.
Q8: Have any crystal structures been determined for compounds related to Ethoxycarbonyl isocyanate?
A8: Yes, X-ray crystallography studies have confirmed the structures of several key compounds. These include (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, (Methoxycarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, disulfane, and (N-ethoxycarbonylcarbamoyl)(N'-methyl-N'-phenylcarbamoyl)disulfane, offering valuable insights into their structural features and reactivity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



